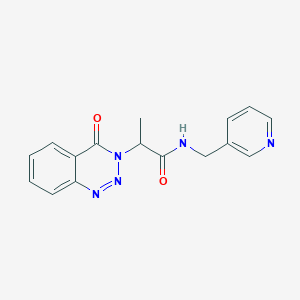

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide is a synthetic organic compound with unique properties and diverse potential applications in various scientific fields. Its structure comprises a benzotriazine ring fused to a pyridinylmethyl propanamide moiety, offering distinct chemical behavior and reactivity. This compound has attracted attention in the realm of medicinal chemistry, organic synthesis, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzotriazine core through cyclization reactions involving substituted anilines and nitrites under acidic conditions. Once the benzotriazine ring is established, the propanamide moiety can be introduced via coupling reactions with pyridin-3-ylmethyl halides, employing palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial-scale production might adopt a streamlined process optimizing yield and purity. This often includes batch processing with rigorous control of reaction parameters such as temperature, pressure, and pH. The final product can be purified through recrystallization or chromatographic techniques to ensure high purity levels for its intended applications.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide undergoes a variety of chemical reactions including:

Oxidation: : The compound can be subjected to oxidative conditions where the benzotriazine ring may form N-oxides under the influence of oxidizing agents such as m-chloroperbenzoic acid.

Reduction: : Reduction reactions can target the carbonyl group in the benzotriazine ring using agents like lithium aluminum hydride.

Substitution: : The pyridin-3-ylmethyl group can be a reactive site for nucleophilic substitution, involving reagents like sodium hydride or alkoxides.

Common Reagents and Conditions

Typical reagents include palladium catalysts for coupling reactions, oxidizing agents like m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions often require inert atmospheres (e.g., nitrogen or argon), elevated temperatures, and solvent systems like dichloromethane or dimethylformamide.

Major Products Formed

Major products from these reactions can vary; oxidative processes may yield N-oxides, reduction can produce hydroxyl derivatives, and substitution reactions might generate a range of functionalized pyridines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide serves as a versatile intermediate for synthesizing complex molecules, particularly in heterocyclic chemistry and drug discovery.

Biology

Biologically, this compound can be employed in the development of new therapeutic agents owing to its structural framework, which is conducive to binding with various biological targets.

Medicine

In medicine, derivatives of this compound are investigated for their potential use in treating diseases by modulating specific molecular pathways.

Industry

Industrially, the compound finds application in material science, especially in the synthesis of polymers and advanced materials with unique electronic properties.

Mecanismo De Acción

The mechanism of action for this compound largely depends on its ability to interact with molecular targets through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic effects. These interactions can modulate the activity of enzymes, receptors, or ion channels, leading to therapeutic effects. The benzotriazine ring is particularly notable for its role in stabilizing transition states in biochemical reactions.

Comparación Con Compuestos Similares

Similar Compounds

Benzotriazine derivatives: : Such as benzotriazinone, which shares the benzotriazine core but differs in substitution patterns.

Pyridinylmethyl amides: : Compounds like N-(pyridin-3-ylmethyl)acetamide, which has a simpler amide structure without the complex ring system.

Uniqueness

What sets 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide apart is its unique combination of the benzotriazine ring and the pyridin-3-ylmethyl propanamide moiety, which imparts distinctive reactivity and a broad spectrum of applications.

There you have it—an intricate dive into this compound

Actividad Biológica

The compound 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide is an organic molecule that incorporates a benzotriazine moiety and a pyridine-based structure. Its unique chemical properties suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H12N4O3, with a molecular weight of approximately 256.26 g/mol. The presence of both the benzotriazine and pyridine rings contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H12N4O3 |

| Molecular Weight | 256.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Pending] |

Biological Activities

Preliminary studies indicate that this compound may exhibit significant biological activities, particularly:

- Anticancer Activity : Compounds with similar benzotriazine structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

- Antimicrobial Properties : The unique structure may enhance its ability to disrupt microbial cell walls or inhibit essential enzymes.

- Anti-inflammatory Effects : There is potential for modulation of inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.

The mechanisms by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : The benzotriazine ring may interact with key enzymes involved in cell proliferation.

- DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Signal Transduction Pathways : The pyridine component might influence various signaling pathways involved in cell survival and death.

Case Studies and Research Findings

Research has been conducted to explore the biological activities of related compounds within the benzotriazine class. Notable findings include:

- Antitumor Studies : A study demonstrated that derivatives of benzotriazine exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer models. The IC50 values ranged from 10 to 50 µM depending on the derivative .

- Antimicrobial Testing : In vitro assays revealed that compounds similar to this compound showed significant inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) as low as 5 µg/mL .

Comparative Analysis with Similar Compounds

The following table summarizes the activities of structurally similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| N-(pyridin-2-yl)benzamide | Pyridine ring with amide functionality | Antimicrobial properties |

| 4-Oxoquinoline derivatives | Quinoline structure with keto group | Anticancer activity |

| Benzothiazole derivatives | Thiazole ring fused with benzene | Antiviral effects |

The unique combination of functional groups in this compound may enhance its selectivity and potency against specific biological targets compared to other similar compounds.

Propiedades

IUPAC Name |

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c1-11(15(22)18-10-12-5-4-8-17-9-12)21-16(23)13-6-2-3-7-14(13)19-20-21/h2-9,11H,10H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNAEJOHXIEHRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CN=CC=C1)N2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.